molecular formula C12H19NO2 B1445646 4-(2,2-Diethoxyethyl)aniline CAS No. 1394041-08-7

4-(2,2-Diethoxyethyl)aniline

Cat. No. B1445646
M. Wt: 209.28 g/mol
InChI Key: IPYRJQIMOSQDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Diethoxyethyl)aniline is a chemical compound with the molecular formula C12H19NO2. It has a molecular weight of 209.28 g/mol. This compound is not intended for human or veterinary use and is for research use only .


Molecular Structure Analysis

The InChI code for 4-(2,2-Diethoxyethyl)aniline is 1S/C12H19NO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,13H2,1-2H3 .


Physical And Chemical Properties Analysis

4-(2,2-Diethoxyethyl)aniline is a liquid at room temperature . It has a molecular weight of 209.29 and a molecular formula of C12H19NO2.

Scientific Research Applications

Synthesis and Material Applications

Electrochemical Synthesis and Characterization

A study highlighted the electrochemical synthesis of novel polymers based on aniline derivatives for applications in dye-sensitized solar cells. The synthesized polymers demonstrated higher energy conversion efficiency compared to conventional materials, indicating potential for renewable energy technologies (Shahhosseini et al., 2016).

Advanced Materials for Electroluminescence

Research into amorphous molecular materials incorporating aniline derivatives has led to the development of color-tunable emitting materials with bipolar character. These materials have shown promise for use in organic electroluminescent devices, offering multicolor light emission, including white, with high performance and stability (Doi et al., 2003).

Polymer-Based Sensors

The inductive effect on the pKa of poly(aniline) was utilized to create potentiometric sensors. This novel approach leverages the unique properties of poly(aniline) for sensor applications, demonstrating potential for nonenzymatic glucose sensing (Shoji & Freund, 2001).

Chemical Synthesis and Reactivity

Cross-Coupling Reactions

A facile method for the preparation of N-(2,2-diethoxyethyl)anilines from aryl bromides via modified Buchwald-Hartwig reaction was developed. This method showcased high selectivity and yields, providing a new route for synthesizing complex aniline derivatives (Sun Nan, 2011).

Electrochromic Materials

Aniline derivatives have been used to synthesize novel electrochromic materials that exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region. These findings suggest applications in smart windows and other electrochromic devices (Li et al., 2017).

Fluorescence Quenching Studies

The fluorescence quenching of boronic acid derivatives by aniline in alcohols was studied, showing a negative deviation from the Stern–Volmer equation. This work provides insights into the conformational behavior of boronic acids in solution and their interaction with aniline, with implications for sensor development (Geethanjali et al., 2015).

properties

IUPAC Name

4-(2,2-diethoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYRJQIMOSQDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Diethoxyethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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